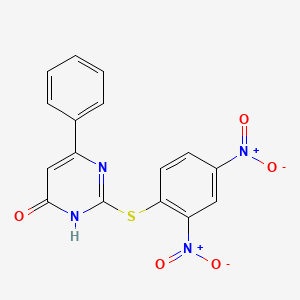![molecular formula C17H19N7O3 B15284572 1-methyl-4-nitro-3-propyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B15284572.png)
1-methyl-4-nitro-3-propyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-4-nitro-3-propyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyrazole ring substituted with a nitro group, a propyl group, and a carboxamide group The compound also contains a triazole ring attached to the phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-nitro-3-propyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazole-5-carboxamide typically involves multiple steps. One common route starts with the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid using concentrated nitric and sulfuric acids . The resulting nitro compound is then coupled with 4-(1H-1,2,4-triazol-1-ylmethyl)phenylamine under appropriate conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and coupling reactions, as well as advanced purification techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-4-nitro-3-propyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Oxidation: The methyl group on the pyrazole ring can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Reduction: 1-methyl-4-amino-3-propyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazole-5-carboxamide.
Substitution: Various substituted amides depending on the nucleophile used.
Oxidation: 1-carboxy-4-nitro-3-propyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazole-5-carboxamide.
Applications De Recherche Scientifique
1-methyl-4-nitro-3-propyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties due to its unique structure.
Biological Research: The compound can be used as a probe to study the function of specific proteins or pathways in cells.
Mécanisme D'action
The mechanism of action of 1-methyl-4-nitro-3-propyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazole-5-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the triazole ring can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the protein’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: Similar structure but lacks the triazole and phenyl groups.
4-(1H-1,2,4-triazol-1-ylmethyl)phenylamine: Contains the triazole and phenyl groups but lacks the pyrazole ring.
Uniqueness
1-methyl-4-nitro-3-propyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazole-5-carboxamide is unique due to the combination of the pyrazole, nitro, triazole, and phenyl groups in a single molecule.
Propriétés
Formule moléculaire |
C17H19N7O3 |
|---|---|
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
2-methyl-4-nitro-5-propyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H19N7O3/c1-3-4-14-15(24(26)27)16(22(2)21-14)17(25)20-13-7-5-12(6-8-13)9-23-11-18-10-19-23/h5-8,10-11H,3-4,9H2,1-2H3,(H,20,25) |
Clé InChI |
ALNLTSFWUQWHPY-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NN(C(=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)CN3C=NC=N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-[4-(diethylamino)benzylidene]-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B15284496.png)
![6-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid](/img/structure/B15284499.png)

![1-ethyl-3-{[2-(1-ethylpropylidene)hydrazino]methylene}-6-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15284517.png)
![6-methyl-3-[(2,3,4,5,6-pentafluorobenzyl)sulfanyl]-1,2,4-triazin-5(4H)-one](/img/structure/B15284519.png)
![2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl 1-adamantanecarboxylate](/img/structure/B15284527.png)
![1-methyl-1H-indole-2,3-dione 3-[(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazone]](/img/structure/B15284535.png)
![N'-{1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}isonicotinohydrazide](/img/structure/B15284537.png)
![(5E)-2-(3-chloro-2-methylanilino)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284544.png)
![Ethyl 5-[4-(allyloxy)-3-methoxybenzylidene]-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B15284551.png)
![(5Z)-2-anilino-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284556.png)
![(5Z)-5-[(2-bromo-5-methoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one](/img/structure/B15284564.png)
![(5Z)-2-(4-methoxyanilino)-5-[(2-methyl-4-morpholin-4-ylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284577.png)
![Ethyl 2-(benzoylamino)-5-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B15284583.png)
